molecular formula C24H20BK B1360423 Potassium tetraphenylborate CAS No. 3244-41-5

Potassium tetraphenylborate

Cat. No.: B1360423
CAS No.: 3244-41-5
M. Wt: 358.3 g/mol
InChI Key: MAMCUZQNCMYPCY-UHFFFAOYSA-N
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Description

Potassium tetraphenylborate is a chemical compound with the formula ( \text{KB(C}_6\text{H}_5\text{)}_4 ). It is a colorless salt and a rare example of a water-insoluble potassium salt. The compound has a low solubility in water, approximately ( 1.8 \times 10^{-4} ) grams per liter, but it is soluble in organic solvents . This compound is classified as an organopotassium compound due to its polymeric structure with bonds between the phenyl rings and potassium .

Biochemical Analysis

Biochemical Properties

Potassium tetraphenylborate plays a significant role in biochemical reactions, particularly in the determination of potassium ion concentrations. It interacts with potassium ions to form a precipitate, which can be measured gravimetrically. This interaction is crucial for various analytical techniques, including ion-pair potentiometric surfactant titrations . The compound’s ability to form stable complexes with potassium ions makes it a valuable reagent in biochemical assays.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering the concentration of potassium ions, which are essential for maintaining the resting membrane potential and cellular homeostasis . Changes in potassium ion concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, an increase in extracellular potassium accumulation can affect heart rate and intracellular sodium activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with potassium ions to form a precipitate. This interaction is facilitated by the compound’s polymeric structure, which includes bonds between the phenyl rings and potassium . The formation of this complex can inhibit or activate specific enzymes and alter gene expression by changing the availability of potassium ions in the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent environment . Long-term exposure to this compound can lead to changes in cellular function, including alterations in potassium ion concentration and cellular metabolism. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively precipitate potassium ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including disruptions in cellular homeostasis and potential toxicity . These threshold effects are important for determining safe and effective dosages in biochemical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to potassium ion regulation. It interacts with enzymes and cofactors that are responsible for maintaining potassium ion balance in cells . The compound’s ability to precipitate potassium ions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is highly soluble in organic solvents, which allows it to be distributed in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is often localized in areas with high potassium ion concentrations, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetraphenylborate can be synthesized by reacting potassium ions with sodium tetraphenylborate in an aqueous solution. The reaction is as follows: [ \text{K}^+ + \text{NaB(C}_6\text{H}_5\text{)}_4 \rightarrow \text{KB(C}_6\text{H}_5\text{)}_4 + \text{Na}^+ ] The product, this compound, precipitates out of the solution due to its low solubility in water .

Industrial Production Methods: In industrial settings, this compound is produced by mixing potassium chloride with sodium tetraphenylborate in an organic solvent. The reaction mixture is then filtered to remove the precipitated this compound, which is subsequently washed and dried .

Chemical Reactions Analysis

Types of Reactions: Potassium tetraphenylborate primarily undergoes precipitation reactions. It forms precipitates with ions of similar size and charge, such as ammonium, rubidium, cesium, silver, and thallium .

Common Reagents and Conditions:

    Reagents: Sodium tetraphenylborate, potassium chloride.

    Conditions: Aqueous or organic solvent medium, room temperature.

Major Products: The major product of the reaction between potassium ions and sodium tetraphenylborate is this compound itself .

Mechanism of Action

The mechanism of action of potassium tetraphenylborate involves the formation of a stable complex with potassium ions. The potassium ion is coordinated with the delocalized π (pi) bonds of four benzene rings from two adjacent this compound molecules, forming a ring-shaped structure . This complex formation reduces the solubility of potassium ions in the solution, leading to their precipitation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its low solubility in water, making it particularly useful for gravimetric analysis of potassium ions. Its ability to form stable complexes with potassium ions also makes it valuable in various scientific applications .

Properties

IUPAC Name

potassium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCUZQNCMYPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3244-41-5
Record name Potassium tetraphenylborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3244-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name potassium tetraphenylboranuide
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Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 10.27 grams (0.30 moles) of Aldrich sodiumtetraphenylborate in 250 milliliters of distilled water. To this, while stirring, was added a solution of 2.36 grams (0.32 moles) of Fisher reagent grade potassium chloride dissolved in 100 milliliters of distilled water. The white precipitate that formed was stirred for 10 minutes and filtered. The precipitate was then washed with distilled water and filtered, followed by drying at 60° C. under vacuum for 24 hours. Total yield was 10.20 grams (0.28 moles) of the potassium salt of tetraphenylborate.
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0.28 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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